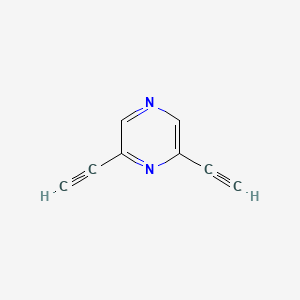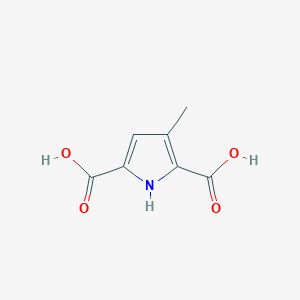![molecular formula C22H26Cl2N4O2 B13966992 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one CAS No. 748741-14-2](/img/structure/B13966992.png)
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Chlorination: The benzimidazole core is then chlorinated at the 5 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Piperazine Derivatization: The chlorinated benzimidazole is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Análisis De Reacciones Químicas
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of specific kinases or receptors involved in disease pathways .
Comparación Con Compuestos Similares
5,6-dichloro-1-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]-2,3-dihydro-1H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-trifluoroethyl benzimidazole): Known for its tissue-selective androgen receptor modulation.
4,6-dichloro-2-mercaptobenzimidazole: Exhibits antiprotozoal and antibacterial activities.
Polyhalogenobenzimidazoles: Known for their inhibitory activity against casein kinases.
Propiedades
Número CAS |
748741-14-2 |
|---|---|
Fórmula molecular |
C22H26Cl2N4O2 |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
5,6-dichloro-3-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H26Cl2N4O2/c1-30-21-7-3-2-6-19(21)27-12-10-26(11-13-27)8-4-5-9-28-20-15-17(24)16(23)14-18(20)25-22(28)29/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,25,29) |
Clave InChI |
UINBUOFPTQLPMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C4=CC(=C(C=C4NC3=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


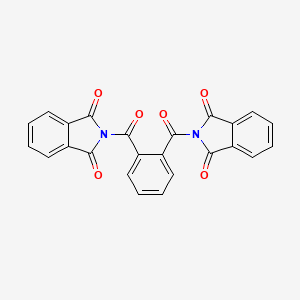
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)


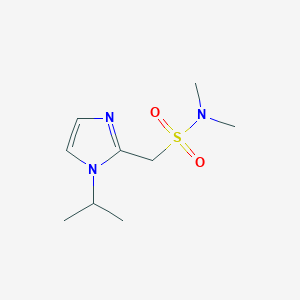
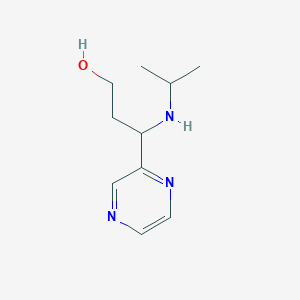
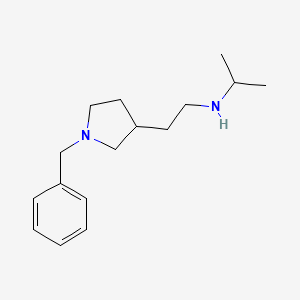

![Benzyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966974.png)
